molecular formula C8H6N4O2S B1295716 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 833-47-6

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1295716
CAS No.: 833-47-6
M. Wt: 222.23 g/mol
InChI Key: IQTFBFZCUYGFES-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products Formed

    Reduction: 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities. The compound’s ability to inhibit specific enzymes or interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties. Its incorporation into polymers or nanomaterials can enhance their performance.

    Biological Studies: It serves as a probe or marker in various biological assays to study enzyme activities, protein interactions, and cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the nitro group in a different position.

    5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the nitro group in the para position.

    5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine: The nitro group is reduced to an amino group.

Uniqueness

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group in the meta position can lead to different electronic and steric effects compared to its ortho or para counterparts, making it a distinct compound with unique properties and applications.

Properties

IUPAC Name

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFBFZCUYGFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292480
Record name 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-47-6
Record name 833-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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